molecular formula C14H15NOS B14557041 N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine CAS No. 61988-91-8

N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine

Cat. No.: B14557041
CAS No.: 61988-91-8
M. Wt: 245.34 g/mol
InChI Key: FDVXXKCJMLBEQT-UHFFFAOYSA-N
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Description

N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Ylidene Group: The ylidene group can be introduced through condensation reactions involving appropriate aldehydes or ketones.

    Hydroxylamine Introduction: The hydroxylamine group can be introduced through nucleophilic substitution reactions involving hydroxylamine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may have applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the phenyl and hydroxylamine groups.

    Phenylbenzothiophene: A derivative with a phenyl group but lacking the hydroxylamine group.

    Hydroxylamine Derivatives: Compounds containing the hydroxylamine group but lacking the benzothiophene core.

Uniqueness

N-(3-Phenyl-3,5,6,7-tetrahydro-1-benzothiophen-4(2H)-ylidene)hydroxylamine is unique due to the combination of the benzothiophene core, phenyl group, and hydroxylamine group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

CAS No.

61988-91-8

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N-(3-phenyl-3,5,6,7-tetrahydro-2H-1-benzothiophen-4-ylidene)hydroxylamine

InChI

InChI=1S/C14H15NOS/c16-15-12-7-4-8-13-14(12)11(9-17-13)10-5-2-1-3-6-10/h1-3,5-6,11,16H,4,7-9H2

InChI Key

FDVXXKCJMLBEQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CS2)C3=CC=CC=C3)C(=NO)C1

Origin of Product

United States

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